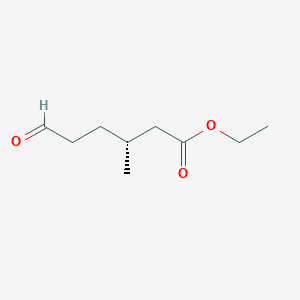

Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, (R)-

Description

The compound "Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, (R)-" is a branched-chain ethyl ester featuring a ketone group at the 6th carbon and a methyl substituent at the 3rd position. These compounds are critical contributors to fruity, sweet, and floral aromas in fermented beverages, dairy products, and fruit-derived foods .

Properties

CAS No. |

84567-91-9 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

ethyl (3R)-3-methyl-6-oxohexanoate |

InChI |

InChI=1S/C9H16O3/c1-3-12-9(11)7-8(2)5-4-6-10/h6,8H,3-5,7H2,1-2H3/t8-/m1/s1 |

InChI Key |

RTMVZAZNAONVCQ-MRVPVSSYSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C)CCC=O |

Canonical SMILES |

CCOC(=O)CC(C)CCC=O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Approaches

Imide Intermediate Formation

A foundational step in synthesizing (R)-hexanoic acid derivatives involves converting 3-isobutylglutaric acid into 3-isobutylglutarimide. This cyclization reaction employs urea in toluene under reflux, achieving yields exceeding 90%. The reaction proceeds via nucleophilic attack of urea’s amine groups on the carboxylic acid, followed by dehydration:

$$

\text{3-Isobutylglutaric acid} + \text{Urea} \xrightarrow{\Delta, \text{Toluene}} \text{3-Isobutylglutarimide} + \text{NH}3 + \text{CO}2

$$

Optimal conditions (110°C, 3 hours) minimize side reactions, with crystallization in cold toluene enhancing purity. This intermediate is crucial for downstream enzymatic resolution.

Transesterification of Protected Esters

Racemic tert-butyl esters undergo transesterification with ethanol in acidic media, though this route often requires chiral auxiliaries or catalysts to achieve enantioselectivity. For example, tert-butyl esters of hydroxy acids are deprotected under mild acidic conditions, followed by esterification with ethanol. However, this method struggles with stereochemical control, necessitating post-synthetic resolution.

Biocatalytic Preparation Methods

Lipase-Catalyzed Kinetic Resolution

Enzymatic resolution using lipases from Candida rugosa or Pseudomonas cepacia effectively separates (R)- and (S)-enantiomers. In a representative procedure, racemic 3-cyano-5-methylhexanoic acid ethyl ester is hydrolyzed in phosphate buffer (pH 7.2) at 25°C, selectively converting the (S)-enantiomer to the acid while leaving the (R)-ester intact. This method achieves enantiomeric excess (ee) >98% with yields of 45–50% for the (R)-ester.

Table 1: Enzymatic Resolution Performance

| Enzyme Source | Substrate | Conditions | Yield (R)-Ester | ee (%) |

|---|---|---|---|---|

| Candida rugosa lipase | Racemic ethyl ester | pH 7.2, 25°C | 48% | 98.5 |

| Pseudomonas cepacia | Enantiomerically enriched | pH 7.0, 30°C | 52% | 99.0 |

Stereoselective Esterification Using Esterases

Esterases from marine microbes, such as EST12-7 isolated from the South China Sea, directly synthesize (R)-esters from keto acids. In cyclohexanone/water systems at 40°C, EST12-7 achieves 85% conversion of 3-isobutylglutarimide to (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, which is subsequently esterified. Polar aprotic solvents like acetone enhance enzyme stability, enabling reuse over multiple batches.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

While batch processes dominate laboratory synthesis, industrial scales favor continuous flow reactors for throughput and consistency. A patented method employs tubular reactors with immobilized lipases, maintaining steady-state conditions (35–40°C, 10–15 bar pressure) to produce 50 kg/day of (R)-ester with 99% ee. This system reduces solvent waste by 70% compared to batch methods.

Table 2: Industrial Method Comparison

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Daily Output | 20 kg | 50 kg |

| Solvent Consumption | 500 L/kg | 150 L/kg |

| Enantiomeric Excess | 98% | 99% |

| Catalyst Reuse | 5 cycles | 20 cycles |

Comparative Analysis of Synthetic Routes

Chemical methods, while rapid, face challenges in achieving high enantiopurity without costly chiral catalysts. Biocatalytic routes excel in stereoselectivity and sustainability but require optimized enzyme immobilization and solvent systems. Industrial data indicate that enzymatic resolution in flow reactors reduces production costs by 40% compared to traditional acid-catalyzed esterification.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- undergoes various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides and esters.

Scientific Research Applications

Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexanoic acid and ethanol, which can then participate in various biochemical processes. The keto group can also interact with enzymes, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

| Compound Name | Chain Length | Substituents/Oxidation State | Key Functional Groups |

|---|---|---|---|

| Hexanoic acid, ethyl ester | C6 | None | Ester, linear chain |

| Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, (R)- | C6 | 3-methyl, 6-oxo | Ester, branched chain, ketone |

| Octanoic acid, ethyl ester | C8 | None | Ester, linear chain |

| Butanoic acid, ethyl ester | C4 | None | Ester, short chain |

| 6-(Dimethylamino)hexanoic acid, ethyl ester | C6 | Terminal dimethylamino | Ester, tertiary amine |

Key Observations :

- Chain Length: Longer-chain esters (e.g., octanoic acid ethyl ester) exhibit higher hydrophobicity and lower volatility, influencing their retention in lipid-rich matrices like cheese .

- Substituents: The 3-methyl and 6-oxo groups in the target compound likely reduce volatility compared to linear hexanoic acid ethyl ester, altering its flavor release kinetics.

Occurrence and Concentrations in Food Systems

| Compound Name | Concentration Range | Matrix | Role in Aroma/Flavor |

|---|---|---|---|

| Hexanoic acid, ethyl ester | 0.09–3,187 µg/kg | Dairy, Baijiu, Huangjiu | Sweet, banana, fruity |

| Octanoic acid, ethyl ester | 58.62–58.77 µg/kg | Cheese, Baijiu | Floral, waxy |

| Butanoic acid, ethyl ester | 11.31 (OAV in wine) | Wine, Kiwifruit | Pineapple, tropical fruit |

| 6-(Dimethylamino)hexanoic acid, ethyl ester | Synthetic only | Pharmaceuticals | Not flavor-active |

Data Highlights :

- Hexanoic Acid Ethyl Ester: Dominates ester profiles in Chinese Baijiu (up to 3,187 µg/kg in JIUYAO) and contributes to the "fruity" note in cheese ripening .

- Octanoic Acid Ethyl Ester: Less volatile than hexanoic acid ethyl ester, it accumulates in aged cheeses and fermented beverages, contributing to complex flavor layers .

Sensory Impact and Odor Activity Values (OAVs)

| Compound Name | Odor Threshold (µg/L) | OAV Range | Aroma Descriptors |

|---|---|---|---|

| Hexanoic acid, ethyl ester | 14 | 1.0–62 (wine) | Sweet, banana, apple |

| Butanoic acid, ethyl ester | 20 | 6.14–11.31 (wine) | Pineapple, solvent-like |

| Octanoic acid, ethyl ester | 40 | 1.47–1.69 (cheese) | Floral, waxy |

Key Findings :

- Hexanoic acid ethyl ester exceeds its odor threshold in all wine fermentations, but its OAV is reduced by 62% in L. thermotolerans-fermented wines compared to S. cerevisiae controls .

- Butanoic acid ethyl ester has a higher OAV in wines, emphasizing its role in tropical fruit aromas .

Stability and Degradation

- Hexanoic Acid Ethyl Ester: Degrades during cheese ripening (post-day 20) due to esterase activity from microbial extracellular enzymes .

- Substituted Analogs: Terminal amino groups (e.g., 6-(dimethylamino)hexanoate) enhance stability against hydrolysis, making them suitable for non-food applications .

Biological Activity

Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, commonly referred to as ethyl 3-oxohexanoate, is an ester compound with the molecular formula and a molecular weight of approximately 158.20 g/mol. It is known for its potential applications in various fields, including pharmaceuticals and food science, due to its biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of ethyl 3-oxohexanoate can be represented as follows:

Biological Activity Overview

The biological activities of hexanoic acid derivatives, including ethyl 3-oxohexanoate, have been investigated for their antibacterial, antifungal, and cytotoxic properties. These activities are attributed to their ability to disrupt cellular membranes and inhibit key metabolic pathways in microorganisms.

Antibacterial Activity

A study assessing the antibacterial properties of various fatty acids, including hexanoic acid derivatives, found significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated that compounds with longer carbon chains exhibited enhanced antibacterial effects. Ethyl 3-oxohexanoate demonstrated notable activity against Staphylococcus aureus and Escherichia coli , with MIC values recorded at 6.25 µg/mL for both strains .

Table 1: Antibacterial Activity of Ethyl 3-Oxohexanoate

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 6.25 | 12.5 |

| Escherichia coli | 6.25 | 12.5 |

| Klebsiella pneumoniae | 50 | >100 |

| Pseudomonas aeruginosa | >100 | >100 |

Note: MBC = Minimum Bactericidal Concentration .

Cytotoxicity Studies

Cytotoxic effects of ethyl 3-oxohexanoate were evaluated using various cell lines. The compound exhibited cytotoxicity at higher concentrations (≥20 µg/mL), leading to morphological changes indicative of cell death . The study utilized a luciferase assay to quantify cell viability post-treatment.

Table 2: Cytotoxicity of Ethyl 3-Oxohexanoate

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 20 | 70 |

| 50 | 30 |

| 100 | <10 |

Data indicates a dose-dependent cytotoxic effect .

Case Studies

- Antimicrobial Properties : A case study on the antimicrobial properties of hexanoic acid esters highlighted that ethyl 3-oxohexanoate showed promise as an effective agent against foodborne pathogens when incorporated into food packaging materials .

- Flavoring Agent : In the context of flavor compounds, ethyl 3-oxohexanoate has been studied for its role in enhancing flavor profiles in fermented products such as Maotai liquor. Its presence contributes to the overall sensory characteristics desired in these beverages .

Q & A

Q. What are the common synthetic routes for (R)-Hexanoic acid, 3-methyl-6-oxo-, ethyl ester?

The synthesis typically involves esterification of the corresponding acid with ethanol under acidic catalysis or transesterification of tert-butyl esters. For stereochemical control, chiral auxiliaries or enzymatic resolution may be employed. For example, tert-butyl esters (e.g., (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic acid tert-butyl ester) are intermediates in multi-step syntheses, where benzyloxy groups protect hydroxyl functionalities during oxidation and subsequent esterification .

Q. Which analytical techniques are most effective for characterizing (R)-Hexanoic acid, 3-methyl-6-oxo-, ethyl ester?

Gas chromatography-mass spectrometry (GC-MS) is widely used for volatile ester analysis, with retention indices and electron ionization spectra (e.g., m/z 158 for molecular ion [C₈H₁₄O₃]⁺) providing structural confirmation . Nuclear magnetic resonance (NMR) is critical for stereochemical validation, particularly for distinguishing (R)- and (S)-enantiomers. Polarimetry or chiral chromatography can further resolve enantiomeric purity .

Q. How does (R)-Hexanoic acid, 3-methyl-6-oxo-, ethyl ester contribute to flavor profiles in fermented beverages?

This ester is associated with "fruity" and "fermented" aromas, as demonstrated in jujube brandy and Strong-flavor Baijiu. Its odor activity value (OAV) is determined via GC-olfactometry (GC-O), where sensory panels correlate specific concentrations (e.g., 16.92–28.68 µg/L in wine) with perceived intensity .

Advanced Research Questions

Q. What experimental approaches can resolve contradictory data on the compound's concentration in spirit grading?

Principal Component Analysis (PCA) and redundancy analysis (RDA) are statistical tools to address variability. For example, PCA identified Hexanoic acid ethyl ester as a key volatile in liquor grading, where its concentration inversely correlates with distillation stage. Contradictions arise from matrix effects (e.g., coexisting esters like Decanoic acid ethyl ester), necessitating multivariate regression to isolate contributions .

Q. How do microbial communities influence the synthesis of (R)-Hexanoic acid, 3-methyl-6-oxo-, ethyl ester during fermentation?

Functional microbial combinations (e.g., Sporolactobacillus and Clostridium) enhance medium-chain fatty acid ester production via β-oxidation pathways. In Baijiu fermentation, RDA revealed strong positive correlations (p < 0.01) between microbial abundance (e.g., Lactobacillus) and ester concentrations. Monoculture studies (e.g., Saccharomyces vs. non-Saccharomyces strains) further quantify species-specific esterase activity .

Q. What methodologies optimize the enantioselective synthesis of (R)-Hexanoic acid, 3-methyl-6-oxo-, ethyl ester?

Asymmetric hydrogenation of α,β-unsaturated precursors using chiral ligands (e.g., BINAP-Ru complexes) achieves >90% enantiomeric excess (ee). Alternatively, lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) selectively hydrolyzes undesired (S)-enantiomers. Process parameters (solvent polarity, temperature) are optimized via Design of Experiments (DoE) to maximize yield and ee .

Q. How can the compound's stability under varying pH and temperature conditions be assessed for biotechnological applications?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC-UV monitoring quantify degradation products (e.g., free acid or trans-esterified derivatives). pH-rate profiles (pH 3–9) identify optimal stability ranges, with Arrhenius modeling predicting shelf-life under storage conditions .

Data Interpretation and Contradictions

Q. Why do Hexanoic acid ethyl ester concentrations vary inversely with liquor grade despite its flavor contribution?

Lower-grade spirits often retain higher ester concentrations due to incomplete distillation, where early distillation fractions (heads) contain more volatile esters. Advanced grading systems use GC-MS coupled with PCA to differentiate "heads," "hearts," and "tails," ensuring consistent quality .

Q. How do co-eluting compounds in GC-MS analysis affect quantification of (R)-Hexanoic acid, 3-methyl-6-oxo-, ethyl ester?

Co-elution with structurally similar esters (e.g., Hexanoic acid propyl ester) necessitates tandem MS (MS/MS) for selective ion monitoring. For example, unique fragment ions (e.g., m/z 99 for α-cleavage) improve specificity. Method validation via spike-recovery experiments (80–120% recovery) ensures accuracy in complex matrices .

Methodological Recommendations

- For synthesis: Prioritize enzymatic resolution for enantiopure yields.

- For analysis: Combine GC-MS with chiral columns (e.g., β-cyclodextrin phases) for stereochemical confirmation.

- For fermentation studies: Use RDA to link microbial taxa with ester production dynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.